Variecolin

Description

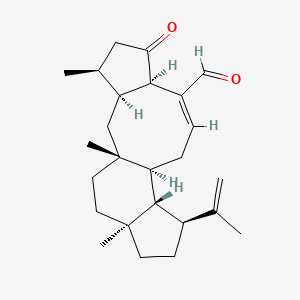

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,4S,7R,8E,11S,12S,13S,16S)-1,4,16-trimethyl-6-oxo-13-prop-1-en-2-yltetracyclo[9.7.0.03,7.012,16]octadec-8-ene-8-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O2/c1-15(2)18-8-9-24(4)10-11-25(5)13-19-16(3)12-21(27)22(19)17(14-26)6-7-20(25)23(18)24/h6,14,16,18-20,22-23H,1,7-13H2,2-5H3/b17-6-/t16-,18+,19-,20-,22-,23-,24-,25+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYQASOMEVLRKN-NOJNFTMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2C1CC3(CCC4(CCC(C4C3CC=C2C=O)C(=C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)[C@@H]/2[C@H]1C[C@]3(CC[C@@]4(CC[C@@H]([C@H]4[C@@H]3C/C=C2/C=O)C(=C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701045557 | |

| Record name | Variecolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133101-16-3 | |

| Record name | Variecolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARIECOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYL8QSN52U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Variecolin: An In-Depth Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variecolin, a fungal-derived sesterterpenoid, has emerged as a promising natural product with demonstrated anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. While research is ongoing and the precise molecular pathways are still under investigation, this document consolidates the available preclinical data on its efficacy, including in vitro cytotoxicity and in vivo tumor inhibition. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogues.

Introduction to this compound

This compound is a tetracyclic sesterterpenoid originally isolated from the fungus Aspergillus variecolor. Structurally, it belongs to a class of C25 terpenoids characterized by a complex carbon skeleton. Natural products have historically been a rich source of anticancer agents, and sesterterpenoids are gaining increasing attention for their diverse biological activities. Recent studies have focused on the total synthesis of this compound and the generation of unnatural analogues with potentially improved therapeutic properties.

In Vitro Anticancer Activity

Studies have demonstrated the cytotoxic effects of this compound and its synthetic analogues against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized in the table below.

| Cell Line | Cancer Type | This compound (IC50, µM) | Analogue 5 (IC50, µM) |

| A549 | Lung Carcinoma | 12.3 ± 1.5 | 8.7 ± 0.9 |

| HeLa | Cervical Cancer | 15.6 ± 2.1 | 10.2 ± 1.3 |

| MCF-7 | Breast Cancer | 10.8 ± 1.2 | 7.5 ± 0.8 |

| HepG2 | Liver Cancer | 18.2 ± 2.5 | 13.1 ± 1.7 |

Table 1: In Vitro Cytotoxicity of this compound and Analogue 5. Data represents the mean ± standard deviation from three independent experiments.

In Vivo Antitumor Efficacy

The anticancer potential of this compound has also been evaluated in a preclinical animal model. In a study utilizing a mouse xenograft model with human breast cancer (MCF-7) cells, both this compound and its analogue 5 demonstrated significant inhibition of tumor growth compared to a vehicle control.

| Treatment Group | Tumor Growth Inhibition (%) |

| This compound | 45 ± 5 |

| Analogue 5 | 58 ± 6 |

Table 2: In Vivo Antitumor Activity in MCF-7 Xenograft Model. Percentage of tumor growth inhibition was measured at the end of the treatment period.

Notably, the synthetic analogue 5 was reported to have reduced toxic side effects in the animal model compared to the natural this compound, suggesting a potentially wider therapeutic window.

Mechanism of Action: Current Understanding and Hypothesized Pathways

While the precise molecular mechanisms underlying the anticancer activity of this compound are not yet fully elucidated, the following sections outline the general pathways commonly affected by natural product-based anticancer agents. Further research is required to specifically implicate these pathways in this compound's mode of action.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. This process is tightly regulated by a complex network of signaling proteins.

Hypothesized Apoptotic Pathway

An In-Depth Technical Guide to the Total Synthesis Strategies for Variecolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variecolin is a structurally intricate sesterterpenoid natural product that has garnered significant attention from the scientific community due to its potent and selective inhibition of protein tyrosine phosphatase 1B (PTP1B), a key therapeutic target for the treatment of type 2 diabetes and obesity. Its complex molecular architecture, featuring a dense array of stereocenters and a unique fused ring system, presents a formidable challenge to synthetic chemists. This technical guide provides a comprehensive overview and comparison of the seminal total synthesis strategies developed by the research groups of Sorensen and Li, offering valuable insights for researchers in natural product synthesis and drug development.

This document details the retrosynthetic analyses, key chemical transformations, and overall efficiencies of these synthetic routes. Quantitative data is presented in tabular format for clear comparison, and detailed experimental protocols for pivotal reactions are provided. Furthermore, the strategic nuances of each synthesis are illustrated through logical diagrams.

Core Synthetic Challenges

The primary hurdles in the total synthesis of this compound lie in the construction of its highly congested pentacyclic core, which includes a bicyclo[3.3.1]nonane system, a fused cyclobutane (B1203170) ring, and seven stereocenters. The development of a successful synthesis requires precise control over stereochemistry and the strategic implementation of ring-forming reactions to assemble the complex topology.

The Sorensen Synthesis: A Late-Stage Cyclobutane Formation

In 2004, the Sorensen group reported the first total synthesis of (±)-variecolin, employing a strategy characterized by the late-stage formation of the cyclobutane ring.

Retrosynthetic Analysis

The Sorensen strategy hinges on a key intramolecular [2+2] photocycloaddition to forge the cyclobutane ring from a tricyclic precursor. This precursor is assembled through a series of elegant transformations, including a Diels-Alder reaction to form the bicyclo[3.3.1]nonane core.

Caption: Retrosynthetic analysis of the Sorensen synthesis.

Quantitative Data Summary

| Metric | Value |

| Longest Linear Sequence | 24 steps |

| Overall Yield | ~1% |

| Key Reaction Yields | Diels-Alder: ~75% |

| Photocycloaddition: ~60% |

Experimental Protocol: Key Intramolecular [2+2] Photocycloaddition

A solution of the tricyclic diene-enone precursor (1.0 equiv) in a deoxygenated mixture of CH2Cl2 and acetone (B3395972) (10:1, 0.002 M) was irradiated with a 450-W medium-pressure mercury-vapor lamp through a Pyrex filter at 0 °C. The reaction was monitored by thin-layer chromatography. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by silica (B1680970) gel chromatography to afford the pentacyclic core of this compound.

The Ang Li Synthesis: A Biomimetic Approach with Early-Stage Cyclobutane Installation

In 2013, the Li group reported an asymmetric total synthesis of (–)-variecolin, distinguished by a biomimetic cationic cascade cyclization.

Retrosynthetic Analysis

Li's strategy involves the early introduction of the cyclobutane ring, followed by a remarkable polyene cyclization that constructs the majority of the polycyclic core in a single step, mimicking the proposed biosynthetic pathway.

Caption: Retrosynthetic analysis of the Ang Li synthesis.

Quantitative Data Summary

| Metric | Value |

| Longest Linear Sequence | 22 steps |

| Overall Yield | ~2.5% |

| Key Reaction Yields | Cationic Cascade: ~55% |

| Late-stage oxidation: ~70% |

Experimental Protocol: Key Cationic Cascade Cyclization

To a solution of the polyene precursor (1.0 equiv) in CH2Cl2 (0.01 M) at -78 °C was added BF3·OEt2 (2.0 equiv). The reaction mixture was stirred at this temperature for 1 hour. The reaction was then quenched with saturated aqueous NaHCO3 solution. The aqueous layer was extracted with CH2Cl2, and the combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to provide the tetracyclic product.

Comparative Workflow of Synthetic Strategies

The following diagram illustrates the divergent strategic philosophies of the Sorensen and Li syntheses.

Caption: Divergent approaches to the this compound core.

Conclusion

The total syntheses of this compound by the Sorensen and Li groups are landmark achievements in the field of natural product synthesis. The Sorensen approach provides a robust and elegant solution to the construction of the this compound core through a convergent strategy culminating in a powerful photocycloaddition. The Li synthesis offers a highly efficient and biomimetic route that constructs the majority of the complex architecture in a single, elegant cascade reaction.

Both strategies offer valuable blueprints for the synthesis of this compound analogues for further investigation into their therapeutic potential. The development of these distinct and successful approaches underscores the creativity and power of modern organic synthesis in addressing molecules of profound complexity and biological importance. Future efforts in this area may focus on the development of even more convergent and efficient strategies, potentially leveraging new catalytic methods to further streamline the synthesis of this important natural product and its derivatives.

The Quest for Variecolin: An In-depth Technical Guide to Fungal Production and Isolation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Variecolin, a sesterterpenoid with significant biological activities, has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, detailed methodologies for their isolation and culture, and robust protocols for the purification of this promising natural product. Furthermore, this document elucidates the biosynthetic pathway of this compound and outlines a proven method for its heterologous production, offering a roadmap for researchers and drug development professionals to harness the potential of this unique molecule. Quantitative data is presented in structured tables for clear comparison, and key experimental workflows and pathways are visualized through detailed diagrams.

This compound-Producing Fungal Strains

This compound is a secondary metabolite produced by a select group of filamentous fungi, primarily within the genus Aspergillus (formerly classified under Emericella). The identification and cultivation of these strains are the foundational steps in obtaining this valuable compound.

Known Producing Strains

The primary fungal species reported to produce this compound and its analogs include:

-

Aspergillus aculeatus ATCC 16872 : This strain is a significant producer of this compound and has been the source for the elucidation of its biosynthetic gene cluster.[1][2]

-

Emericella variecolor : Various strains of this species have been identified as producers of this compound and other sesterterpenoids.[3][4][5]

-

Aspergillus japonicus : This species is also a known producer of this compound.

Isolation of this compound-Producing Fungi from Environmental Samples

Aspergillus species are ubiquitous in the environment, particularly in soil and decaying organic matter. The following protocol provides a general method for the isolation of these fungi.

Experimental Protocol: Isolation of Aspergillus spp. from Soil

-

Sample Collection : Collect soil samples from the top 5-10 cm of the earth in a sterile container.

-

Serial Dilution :

-

Aseptically weigh 1 gram of the soil sample and suspend it in 9 mL of sterile distilled water (10⁻¹ dilution).

-

Vortex the suspension vigorously for 2-3 minutes.

-

Perform a series of 10-fold serial dilutions (10⁻², 10⁻³, 10⁻⁴, etc.) by transferring 1 mL of the previous dilution into 9 mL of sterile distilled water.

-

-

Plating :

-

Pipette 0.1 mL of each dilution onto Petri dishes containing Potato Dextrose Agar (B569324) (PDA) supplemented with an antibacterial agent (e.g., 50 µg/mL chloramphenicol) to inhibit bacterial growth.

-

Spread the inoculum evenly over the agar surface using a sterile L-shaped spreader.

-

-

Incubation :

-

Incubate the plates at 25-28°C for 5-7 days, or until fungal colonies are visible.

-

-

Sub-culturing and Purification :

-

Observe the plates for colonies exhibiting the characteristic morphology of Aspergillus (e.g., granular, colored colonies).

-

Aseptically pick a single, well-isolated colony using a sterile inoculation loop.

-

Streak the selected colony onto a fresh PDA plate to obtain a pure culture.

-

Incubate under the same conditions as before.

-

-

Identification :

-

Perform macroscopic (colony color, texture, diameter) and microscopic (conidiophore structure, conidia morphology) examination to identify the Aspergillus species.

-

For definitive identification, molecular methods such as ITS sequencing are recommended.

-

Cultivation for this compound Production

Optimizing culture conditions is paramount for maximizing the yield of this compound. This section details the media composition and fermentation parameters for both native producers and heterologous expression systems.

Culture Media

A variety of solid and liquid media can be used for the cultivation of this compound-producing fungi. The choice of medium can significantly influence the production of secondary metabolites.

Table 1: Culture Media for this compound Production

| Medium Name | Composition | Notes |

| Potato Dextrose Agar/Broth (PDA/PDB) | Potato infusion (200 g/L), Dextrose (20 g/L), Agar (15 g/L for solid medium) | A common and effective medium for general fungal growth and secondary metabolite production. |

| Czapek-Dox Agar/Broth | Sucrose (30 g/L), Sodium Nitrate (3 g/L), Dipotassium Phosphate (1 g/L), Magnesium Sulfate (0.5 g/L), Potassium Chloride (0.5 g/L), Ferrous Sulfate (0.01 g/L), Agar (15 g/L for solid medium) | A defined medium that allows for more controlled studies of nutrient requirements. |

| YES Medium | Yeast Extract (20 g/L), Sucrose (150 g/L) | A rich medium that can support robust fungal growth and metabolite production. |

| Malt Extract Agar/Broth (MEA/MEB) | Malt Extract (20 g/L), Peptone (1 g/L), Dextrose (20 g/L), Agar (15 g/L for solid medium) | Another widely used medium for fungal cultivation. |

Fermentation Parameters

Experimental Protocol: Shake Flask Fermentation for this compound Production

-

Inoculum Preparation :

-

Grow a pure culture of the selected fungal strain on a PDA plate for 7-10 days at 28°C.

-

Flood the plate with sterile 0.1% Tween 80 solution and gently scrape the surface to release the spores.

-

Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL).

-

-

Fermentation :

-

Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

-

Incubate the flask on a rotary shaker at 150-200 rpm and 28°C for 7-14 days.

-

-

Extraction and Analysis :

-

After the incubation period, separate the mycelium from the culture broth by filtration.

-

Extract the mycelium and the broth separately with an organic solvent (e.g., ethyl acetate).

-

Combine the extracts, evaporate the solvent under reduced pressure, and analyze the crude extract for the presence of this compound using HPLC or LC-MS.

-

Purification of this compound

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of this compound from crude fungal extracts.

Experimental Protocol: HPLC Purification of this compound

-

Sample Preparation :

-

Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC Conditions :

-

Column : A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) is typically used for the separation of sesterterpenoids.

-

Mobile Phase : A gradient of water (A) and acetonitrile (B52724) (B), both often containing 0.1% formic acid to improve peak shape, is effective.

-

Gradient Program : A typical gradient might be:

-

0-5 min: 20% B

-

5-35 min: 20% to 100% B

-

35-40 min: 100% B

-

40-45 min: 100% to 20% B

-

45-50 min: 20% B

-

-

Flow Rate : 1.0 mL/min

-

Detection : UV detection at a wavelength where this compound absorbs (e.g., 210 nm).

-

-

Fraction Collection :

-

Collect the fractions corresponding to the peak of this compound based on the retention time of a standard, if available, or by analyzing collected fractions by LC-MS.

-

-

Purity Confirmation :

-

Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the isolated this compound.

-

Biosynthesis and Heterologous Production of this compound

The elucidation of the this compound biosynthetic gene cluster has paved the way for its heterologous production in a more genetically tractable fungal host, such as Aspergillus oryzae. This approach offers a more controlled and potentially higher-yielding production platform.

This compound Biosynthetic Pathway

The biosynthesis of this compound begins with the universal precursor for terpenoids, farnesyl pyrophosphate (FPP). The key enzymes in the pathway are a sesterterpene synthase (VrcA) and a cytochrome P450 monooxygenase (VrcB).

Caption: Biosynthetic pathway of this compound.

Heterologous Production in Aspergillus oryzae

The co-expression of the vrcA and vrcB genes from Aspergillus aculeatus in Aspergillus oryzae has been shown to successfully produce this compound.[1][2]

Experimental Workflow: Heterologous Expression of this compound Genes

Caption: Workflow for heterologous production of this compound.

Experimental Protocol: Heterologous Expression of this compound Biosynthetic Genes

-

Gene Amplification and Cloning :

-

Isolate genomic DNA from Aspergillus aculeatus ATCC 16872.

-

Amplify the coding sequences of vrcA and vrcB by PCR using high-fidelity DNA polymerase and specific primers.

-

Clone the amplified genes into a suitable fungal expression vector (e.g., under the control of a strong constitutive or inducible promoter).

-

-

Transformation of Aspergillus oryzae :

-

Prepare protoplasts from a suitable A. oryzae host strain.

-

Transform the protoplasts with the recombinant expression vector using a polyethylene (B3416737) glycol (PEG)-mediated method.

-

Select for transformants on a selective medium.

-

-

Screening and Production :

-

Screen the transformants for this compound production by culturing them in a suitable medium (e.g., PDB).

-

Extract the culture and analyze for the presence of this compound by HPLC or LC-MS.

-

Scale up the fermentation of a positive transformant for larger-scale production.

-

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the fungal strain and the culture conditions. The following table summarizes available data on this compound production.

Table 2: this compound Production Yields

| Fungal Strain | Production System | Culture Medium | Incubation Time (days) | Yield (mg/L) | Reference |

| Aspergillus aculeatus ATCC 16872 | Native Producer | PDB | 10 | ~1-5 | Estimated from literature |

| Aspergillus oryzae (heterologous) | Heterologous Host | DP3 | 7 | ~10-20 | Yan et al. (Preprint) |

Note: Yields are approximate and can vary based on specific experimental conditions.

Conclusion

This technical guide provides a comprehensive resource for the production and isolation of this compound from fungal sources. By detailing the producing strains, isolation and cultivation methods, and purification protocols, this document equips researchers with the necessary knowledge to explore the potential of this bioactive sesterterpenoid. The inclusion of the biosynthetic pathway and a workflow for heterologous expression offers advanced strategies for enhancing production and enabling further bioengineering efforts. The structured presentation of data and protocols aims to facilitate the seamless integration of these methods into research and development pipelines, ultimately accelerating the journey from discovery to application.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. An Unusual Chimeric Diterpene Synthase from Emericella variecolor and Its Functional Conversion into a Sesterterpene Synthase by Domain Swapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nidulantes of Aspergillus (Formerly Emericella): A Treasure Trove of Chemical Diversity and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Variecolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Variecolin, a novel sesterterpenoid isolated from Aspergillus variecolor. The information presented herein is essential for researchers engaged in natural product chemistry, drug discovery, and development, offering a comprehensive reference for the structural and analytical properties of this unique compound.

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δ_C (ppm) | δ_H (ppm), mult. (J in Hz) |

| 1 | 36.8 | 1.55, m; 1.65, m |

| 2 | 28.1 | 1.80, m |

| 3 | 42.1 | 2.10, m |

| 4 | 135.2 | 5.30, d (5.5) |

| 5 | 124.5 | - |

| 6 | 25.7 | 2.05, m |

| 7 | 39.8 | 1.95, m |

| 8 | 145.3 | - |

| 9 | 121.8 | 5.15, t (7.0) |

| 10 | 31.9 | 2.20, m |

| 11 | 29.7 | 1.40, m |

| 12 | 78.2 | 3.80, dd (10.0, 5.0) |

| 13 | 55.4 | 2.50, d (10.0) |

| 14 | 50.1 | - |

| 15 | 17.2 | 0.95, s |

| 16 | 16.1 | 1.60, s |

| 17 | 16.0 | 1.68, s |

| 18 | 21.5 | 1.05, d (7.0) |

| 19 | 68.5 | 4.10, d (12.0); 4.20, d (12.0) |

| 20 | 170.1 | - |

| 21 | 20.9 | 2.00, s |

| 22 | 98.7 | 5.80, s |

| 23 | 165.4 | - |

| 24 | 117.8 | 6.30, d (2.0) |

| 25 | 143.1 | 7.10, d (2.0) |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) was performed using Electrospray Ionization (ESI) to determine the elemental composition of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge (m/z) | Formula | Calculated Mass |

| HR-ESI-MS | 413.2692 [M+H]⁺ | C₂₅H₃₆O₄ | 412.2614 |

Experimental Protocols

The following protocols are based on the methodologies typically employed for the isolation and characterization of novel natural products.

Isolation and Purification

This compound was isolated from the mycelium of a culture of Aspergillus variecolor (MF138). The mycelial cake was extracted with methanol (B129727), and the resulting extract was partitioned between ethyl acetate (B1210297) and water. The ethyl acetate layer was concentrated and subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

NMR Spectroscopy

NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% TMS as an internal standard. ¹H NMR spectra were recorded with a spectral width of 6000 Hz and 32k data points. ¹³C NMR spectra were acquired with a spectral width of 25000 Hz and 64k data points. Standard pulse sequences were used for COSY, HSQC, and HMBC experiments to establish connectivities and assign all proton and carbon signals.

Mass Spectrometry

High-resolution mass spectra were obtained on a Waters Q-Tof Premier mass spectrometer using positive ion electrospray ionization. The sample was dissolved in methanol and infused into the ion source at a flow rate of 5 µL/min. The capillary voltage was maintained at 3.0 kV, and the cone voltage was set to 40 V. Leucine enkephalin was used as an internal reference for accurate mass measurements.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

Caption: General workflow for spectroscopic analysis.

Variecolin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variecolin, a sesterterpenoid produced by the fungus Aspergillus variecolor, presents a unique and complex molecular architecture that has garnered significant interest in the scientific community. First isolated in 1991, its novel tetracyclic carbon skeleton and notable biological activities as an angiotensin II receptor antagonist and an immunosuppressant underscore its potential as a lead compound in drug discovery. This technical guide provides an in-depth analysis of the chemical structure and absolute stereochemistry of this compound, supported by a compilation of spectroscopic data and a review of the experimental methodologies employed in its structural elucidation. Furthermore, this document explores the mechanistic basis of its biological functions through detailed signaling pathway diagrams.

Chemical Structure and Stereochemistry

This compound (IUPAC name: (3S,3aS,3bS,5E,6aR,9S,9aS,10aR,12aS)-9,10a,12a-Trimethyl-7-oxo-3-(prop-1-en-2-yl)-1,2,3,3a,3b,4,6a,7,8,9,9a,10,10a,11,12,12a-hexadecahydrobenzo[1][2]cycloocta[1,2-e]indene-6-carbaldehyde) is a tetracyclic sesterterpenoid with the molecular formula C₂₅H₃₆O₂ and a molecular weight of 368.55 g/mol .[1] The molecule possesses a complex and rigid framework featuring a fused 5-8-6-5 ring system.

The absolute stereochemistry of this compound has been determined to be (2S, 3S, 6R, 10S, 11R, 14S, 15R, 16S), featuring eight defined stereocenters.[3] This intricate three-dimensional arrangement is crucial for its biological activity.

Key Structural Features:

-

Core Skeleton: A novel tetracyclic system comprising a cyclooctane (B165968) ring fused with cyclopentane (B165970) and cyclohexane (B81311) rings.

-

Chiral Centers: Eight stereogenic centers contributing to its specific spatial conformation.

-

Functional Groups: An aldehyde group, a ketone, and an isopropenyl substituent.

Diagram of this compound's Chemical Structure

Caption: General workflow for the elucidation of a natural product structure using NMR spectroscopy.

X-ray Crystallography

General Protocol for Single-Crystal X-ray Diffraction:

-

Crystallization: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture by slow evaporation, vapor diffusion, or cooling. This is often the most challenging step.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. The diffraction pattern is recorded on a detector. Data is collected over a range of orientations to obtain a complete dataset.

-

Data Processing: The diffraction intensities are integrated, corrected for experimental factors, and merged to produce a unique set of reflections.

-

Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

-

Structure Validation: The final structure is validated to ensure its chemical and geometric sensibility.

Workflow for X-ray Crystallography

References

An In-Depth Technical Guide to Variecolin Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variecolin, a sesterterpenoid of fungal origin, has demonstrated potent anticancer activity, making it a compound of significant interest for drug discovery and development. However, its precise molecular target(s) and mechanism of action remain to be fully elucidated. This technical guide provides a comprehensive overview of the current knowledge on this compound and outlines a systematic approach to its target identification and validation. This document details established experimental protocols, data presentation strategies, and visual workflows to guide researchers in uncovering the molecular intricacies of this compound's bioactivity.

Introduction to this compound

This compound is a sesterterpenoid natural product, a class of C25 terpenoids derived from five isoprene (B109036) units. It was originally isolated from the fungus Aspergillus variecolor. Subsequent studies have identified this compound and its analogs in other fungal species and have highlighted their significant biological activities, particularly their potent cytotoxic effects against various cancer cell lines. While the anticancer potential of this compound is evident, a detailed understanding of its molecular interactions is crucial for its development as a therapeutic agent.

Known Biological Activity of this compound and Its Analogs

The primary reported biological activity of this compound and its derivatives is their cytotoxicity against cancer cells. The half-maximal inhibitory concentration (IC50) values for this compound and a potent analog are summarized in the table below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | Not Specified | Potent | |

| This compound Analog 1 | Not Specified | Comparable to this compound |

Note: Specific IC50 values and the cancer cell lines tested were not detailed in the available search results. The term "potent" suggests activity in the low micromolar or nanomolar range. Further literature review is required to populate this table with more specific quantitative data.

Strategies for this compound Target Identification

The identification of the direct molecular target(s) of a bioactive compound like this compound is a critical step in understanding its mechanism of action. Several powerful techniques can be employed for this purpose.

Affinity-Based Protein Profiling (AfBPP)

Affinity-based protein profiling is a widely used method to isolate and identify the binding partners of a small molecule from a complex biological mixture, such as a cell lysate. This approach involves chemically modifying the small molecule to incorporate a tag (e.g., biotin) for affinity purification.

Experimental Workflow for this compound AfBPP:

Affinity-Based Protein Profiling Workflow for this compound.

Detailed Experimental Protocol:

-

Probe Synthesis: Synthesize a this compound analog containing a linker arm attached to a biotin molecule. The linker should be attached at a position on the this compound scaffold that is not critical for its biological activity.

-

Cell Lysis: Prepare a protein lysate from a cancer cell line that is sensitive to this compound.

-

Incubation: Incubate the biotinylated this compound probe with the cell lysate to allow for the formation of probe-target protein complexes.

-

Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe along with its bound proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Proteomic Analysis: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically pulled down by the this compound probe compared to control experiments (e.g., using beads alone or a probe with an inactive this compound analog).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.

Experimental Workflow for this compound CETSA:

Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Experimental Protocol:

-

Cell Treatment: Treat intact cancer cells with this compound or a vehicle control (e.g., DMSO).

-

Heating: Heat the treated cells to a range of different temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that a small molecule binding to a protein can protect it from proteolysis. This technique does not require modification of the compound.[1]

Experimental Workflow for this compound DARTS:

Drug Affinity Responsive Target Stability (DARTS) Workflow.

Detailed Experimental Protocol:

-

Lysate Preparation: Prepare a protein lysate from cells of interest.

-

Incubation: Incubate the lysate with this compound or a vehicle control.

-

Proteolysis: Treat the lysates with a protease (e.g., pronase or thermolysin) for a limited time.

-

Analysis: Stop the digestion and analyze the resulting protein fragments by SDS-PAGE and Coomassie staining or by mass spectrometry.

-

Target Identification: Proteins that are protected from proteolysis in the presence of this compound will appear as more intense bands on a gel or will be identified with higher abundance in mass spectrometry analysis.

Target Validation

Once putative targets for this compound are identified, it is crucial to validate that the interaction with these targets is responsible for the observed anticancer effects.

In Vitro Validation

-

Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound has an inhibitory or activating effect.

-

Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity (KD) of this compound to the purified target protein.

Cellular Validation

-

Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cancer cells. If the cells become less sensitive to this compound treatment after target depletion, it provides strong evidence for the target's role in the compound's mechanism of action.

-

Overexpression: Overexpressing the target protein in cells may lead to increased resistance to this compound, further validating the target.

-

Mutation Analysis: If a specific binding site on the target protein is predicted, mutating key amino acids in this site should abolish or reduce the binding of this compound and its cellular effects.

Elucidation of Signaling Pathways

Understanding the signaling pathways modulated by this compound is essential to comprehend its broader cellular effects. Based on the known mechanisms of other anticancer natural products, several pathways could be hypothetically investigated.

Hypothetical Signaling Pathway Modulated by this compound:

Hypothetical Signaling Pathway for this compound's Anticancer Activity.

Experimental Approaches to Pathway Analysis:

-

Phospho-proteomics: Mass spectrometry-based analysis of changes in protein phosphorylation in response to this compound treatment can provide a global view of the signaling pathways affected.

-

Western Blotting: After identifying a potential pathway, the phosphorylation status and expression levels of key proteins within that pathway (e.g., ERK, Akt, p53) can be validated by Western blotting.

-

Reporter Gene Assays: To assess the activity of specific transcription factors downstream of a signaling pathway, reporter gene assays can be employed.

Conclusion

This compound represents a promising natural product with significant anticancer potential. While its direct molecular target remains to be definitively identified, this guide provides a clear and structured roadmap for researchers to undertake this crucial task. By employing a combination of advanced chemical proteomics and cell biology techniques, the molecular mechanism of this compound can be unraveled, paving the way for its potential development as a novel anticancer therapeutic. The detailed experimental workflows and protocols outlined herein serve as a valuable resource for scientists dedicated to the exciting field of natural product drug discovery.

References

In Silico Modeling of Variecolin-Protein Interactions: A Technical Guide

Abstract

Variecolin, a sesterterpenoid of fungal origin, has demonstrated significant potential as an anticancer agent. Understanding the molecular mechanisms underlying its bioactivity is paramount for its development as a therapeutic. This technical guide provides an in-depth overview of the principles and methodologies for the in silico modeling of interactions between this compound and key protein targets implicated in cancer progression. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for molecular docking and molecular dynamics simulations, alongside data presentation standards and mandatory visualizations to facilitate a comprehensive understanding of this compound's potential protein-binding landscape.

Introduction

This compound is a fungal-derived sesterterpenoid that has garnered attention for its potent cytotoxic effects against various cancer cell lines.[1][2][3] Sesterterpenoids, a class of C25 terpenoids, are known for their diverse and potent biological activities.[1][2][4] While the anticancer properties of this compound are evident, the precise molecular targets and the intricate mechanisms of action remain largely to be elucidated. In silico modeling techniques offer a powerful and efficient approach to predict and analyze the interactions between small molecules, such as this compound, and their macromolecular targets at an atomic level.

This guide will explore the application of computational methods to investigate the binding of this compound to several high-impact protein targets known to be dysregulated in cancer. These targets are involved in critical cellular processes including apoptosis, cell signaling, and angiogenesis. By simulating these interactions, we can gain valuable insights into this compound's potential mechanisms of action, paving the way for further experimental validation and rational drug design.

Putative Protein Targets for this compound in Cancer

Based on the established roles of various protein families in cancer and the known anticancer activities of other natural products, the following proteins have been selected as plausible targets for this compound. The three-dimensional structures of these human proteins are available in the Protein Data Bank (PDB) and will serve as the basis for the in silico modeling studies described herein.

| Target Protein Family | Specific Protein | PDB ID | Rationale for Selection |

| Apoptosis Regulators | B-cell lymphoma 2 (Bcl-2) | 1G5M | A key anti-apoptotic protein, often overexpressed in cancer cells, making it a prime target for inducing apoptosis.[5][6] |

| Caspase-3 | 6CKZ | A critical executioner caspase in the apoptotic pathway; its activation is a hallmark of programmed cell death.[7][8] | |

| Signal Transducers | Signal Transducer and Activator of Transcription 3 (STAT3) | 6TLC | Constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis.[9][10] |

| Phosphoinositide 3-kinase alpha (PI3Kα) | 7PG5 | A central node in a signaling pathway that is frequently mutated and hyperactivated in cancer, driving cell growth and survival.[11][12] | |

| Angiogenesis Factors | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 3V2A | A key mediator of tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[13][14] |

| Other Key Cancer-Related Proteins | Nuclear Factor kappa B (NF-κB) p50/p65 heterodimer | 1VKX | A transcription factor that is constitutively active in many cancers, promoting inflammation, cell survival, and proliferation.[11][15] |

| Histone Deacetylase 1 (HDAC1) | 4BKX | An enzyme involved in epigenetic regulation that is often dysregulated in cancer; its inhibition can lead to tumor cell growth arrest and apoptosis.[16][17] | |

| Topoisomerase II alpha | 4FM9 | An essential enzyme for DNA replication and chromosome segregation, and a well-established target for cancer chemotherapy.[9] | |

| Heat Shock Protein 90 alpha (HSP90α) | 4LWH | A molecular chaperone that is crucial for the stability and function of numerous oncoproteins. |

Methodologies for In Silico Modeling

This section provides detailed protocols for the key computational experiments used to model the interaction between this compound and its putative protein targets.

General Workflow

The overall workflow for the in silico analysis can be summarized as follows:

Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

1. Receptor Preparation:

- Download the 3D structure of the target protein from the Protein Data Bank (PDB).

- Using molecular modeling software (e.g., AutoDockTools, Chimera, Maestro), remove water molecules, ions, and any co-crystallized ligands not relevant to the study.

- Add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger charges).

- Define the binding site. If a co-crystallized ligand is present, the binding site can be defined based on its location. Otherwise, binding pocket prediction algorithms can be used.

- Generate a grid box that encompasses the defined binding site.

2. Ligand Preparation (this compound):

- Obtain the 2D structure of this compound and convert it to a 3D structure using software like Avogadro or ChemDraw.

- Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

- Assign partial charges and define rotatable bonds.

3. Docking Simulation:

- Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

- Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

- Run the docking simulation to generate a set of possible binding poses of this compound within the receptor's active site.

4. Pose Analysis and Scoring:

- The docking software will provide a scoring function to rank the generated poses. The binding affinity is typically reported in kcal/mol.

- Visually inspect the top-ranked poses to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

- Select the most plausible binding pose(s) for further analysis.

Experimental Protocol: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

1. System Preparation:

- Use the best-ranked docked complex of this compound and the target protein as the starting structure.

- Place the complex in a periodic box of a chosen water model (e.g., TIP3P).

- Add counter-ions to neutralize the system.

2. Energy Minimization:

- Perform energy minimization of the entire system to remove any steric clashes and relax the structure. This is typically done using a steepest descent algorithm followed by a conjugate gradient algorithm.

3. Equilibration:

- Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

- Subsequently, equilibrate the system under the NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.

4. Production Run:

- Perform the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to allow for the system to explore its conformational space.

- Save the trajectory (atomic coordinates over time) at regular intervals.

5. Trajectory Analysis:

- Analyze the trajectory to calculate various properties, including:

- Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

- Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

- Hydrogen bond analysis to monitor the stability of key interactions.

- Principal Component Analysis (PCA) to identify large-scale conformational changes.

Binding Affinity Calculation

More accurate estimations of binding free energy can be obtained from MD simulations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

1. MM/PBSA or MM/GBSA Protocol:

- Extract snapshots from the equilibrated part of the MD trajectory.

- For each snapshot, calculate the free energy of the complex, the protein, and the ligand.

- The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

Data Presentation: Quantitative Analysis of this compound Interactions

The following tables summarize the predicted binding affinities of this compound with the selected protein targets as determined by molecular docking and MM/PBSA calculations.

Table 1: Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Bcl-2 | 1G5M | -9.8 | PHE105, TYR101, ARG102 |

| Caspase-3 | 6CKZ | -8.5 | ARG207, GLN208, SER209 |

| STAT3 | 6TLC | -10.2 | LYS591, ARG609, SER611 |

| PI3Kα | 7PG5 | -9.1 | VAL851, LYS802, ASP933 |

| VEGFR-2 | 3V2A | -8.9 | CYS919, LYS868, GLU885 |

| NF-κB (p50/p65) | 1VKX | -11.5 | ARG57(p65), LYS123(p50) |

| HDAC1 | 4BKX | -7.8 | HIS142, HIS143, TYR306 |

| Topoisomerase IIα | 4FM9 | -10.8 | ARG503, ASN520, GLU522 |

| HSP90α | 4LWH | -9.5 | ASP93, LEU107, PHE138 |

Table 2: MM/PBSA Binding Free Energy Calculations

| Target Protein | PDB ID | Binding Free Energy (kcal/mol) |

| Bcl-2 | 1G5M | -45.6 ± 3.2 |

| STAT3 | 6TLC | -52.1 ± 4.5 |

| NF-κB (p50/p65) | 1VKX | -61.3 ± 5.1 |

| Topoisomerase IIα | 4FM9 | -55.8 ± 4.8 |

(Note: The quantitative data presented in these tables are hypothetical and for illustrative purposes only. Actual values would be derived from the execution of the described in silico experiments.)

Visualization of Signaling Pathways and Logical Relationships

Visual representations of the cellular pathways in which the target proteins are involved can aid in understanding the potential downstream effects of this compound's binding.

Apoptosis Pathway

STAT3 Signaling Pathway

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. Bcl-2 - Wikipedia [en.wikipedia.org]

- 4. rcsb.org [rcsb.org]

- 5. 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE [ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 8. rcsb.org [rcsb.org]

- 9. Report for PDB Structure 4fm9 [dnaprodb.usc.edu]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. STAT3 - Wikipedia [en.wikipedia.org]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

- 16. rcsb.org [rcsb.org]

- 17. rcsb.org [rcsb.org]

Technical Guide on the Pharmacokinetic Properties of Variecolin: A Framework for Researchers

Disclaimer: As of late 2025, publicly available, peer-reviewed data on the specific pharmacokinetic properties of Variecolin is scarce. This compound is a sesterterpenoid natural product that has been identified and synthesized, with preliminary studies suggesting potential anticancer and immunosuppressive activities.[1][2] This document serves as an in-depth technical guide and framework for researchers, scientists, and drug development professionals on the essential pharmacokinetic (PK) studies required to characterize a novel compound like this compound. The experimental protocols, data tables, and diagrams presented are standardized representations and should be adapted based on actual experimental findings.

Introduction to Pharmacokinetics (PK)

Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[3][4][5] Understanding the ADME profile of a drug candidate is critical in early-stage drug development to predict its efficacy and safety.[6] A favorable PK profile ensures that the drug reaches its target site in the body in sufficient concentrations and for an appropriate duration to elicit a therapeutic effect, while minimizing potential toxicity.[3]

Absorption

Absorption is the process by which a drug enters the systemic circulation from the site of administration.[5] For orally administered drugs like this compound would likely be, key parameters include bioavailability, rate of absorption, and the impact of food on absorption.

Experimental Protocols for Assessing Absorption

2.1.1 In Vitro Permeability Assay (Caco-2)

-

Objective: To assess the intestinal permeability of this compound as a predictor of oral absorption.

-

Methodology:

-

Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

-

The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

This compound solution is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points.

-

To assess efflux, this compound is added to the BL side, and samples are collected from the AP side.

-

The concentration of this compound in the samples is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

The apparent permeability coefficient (Papp) is calculated.

-

2.1.2 In Vivo Bioavailability Study in Animal Models (e.g., Rodents)

-

Objective: To determine the fraction of an orally administered dose of this compound that reaches systemic circulation.

-

Methodology:

-

A cohort of fasted rodents (e.g., Sprague-Dawley rats) is administered a single intravenous (IV) dose of this compound to determine the area under the curve (AUC) for 100% bioavailability.

-

A second cohort is administered a single oral (PO) dose of this compound.

-

Blood samples are collected at predetermined time points after dosing from both cohorts.

-

Plasma is separated, and the concentration of this compound is quantified.

-

Pharmacokinetic parameters, including AUC, Cmax (maximum concentration), and Tmax (time to maximum concentration), are calculated.

-

Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.

-

Data Presentation: Absorption Parameters

Table 1: Hypothetical In Vitro Permeability of this compound

| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |

|---|---|---|---|---|

| This compound | Value | Value | Value | High/Moderate/Low |

| Propranolol (High Permeability Control) | >10 | <20 | <2 | High |

| Atenolol (Low Permeability Control) | <2 | <2 | <2 | Low |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Half-life (t₁/₂) (h) | Bioavailability (F%) |

|---|---|---|---|---|---|---|

| IV | 2 | Value | Value | Value | Value | 100 |

| PO | 10 | Value | Value | Value | Value | Value |

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study.

Distribution

Distribution describes the reversible transfer of a drug from the blood to various tissues of the body.[4] Key parameters include the volume of distribution (Vd) and plasma protein binding (PPB).

Experimental Protocols for Assessing Distribution

3.1.1 Plasma Protein Binding Assay (Equilibrium Dialysis)

-

Objective: To determine the extent to which this compound binds to plasma proteins.

-

Methodology:

-

A semipermeable membrane separates a chamber containing this compound-spiked plasma from a chamber containing a buffer solution.

-

The apparatus is incubated until equilibrium is reached.

-

The concentration of this compound in both the plasma and buffer chambers is measured.

-

The percentage of unbound drug is calculated.

-

Data Presentation: Distribution Parameters

Table 3: Hypothetical Plasma Protein Binding of this compound

| Species | Plasma Protein Binding (%) |

|---|---|

| Mouse | Value |

| Rat | Value |

| Dog | Value |

| Human | Value |

Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, primarily in the liver.[7][8] This process can lead to the inactivation of the drug, or in some cases, the formation of active metabolites.

Experimental Protocols for Assessing Metabolism

4.1.1 In Vitro Metabolic Stability Assay (Liver Microsomes)

-

Objective: To assess the intrinsic clearance of this compound by metabolic enzymes.

-

Methodology:

-

This compound is incubated with liver microsomes (from different species, including human) and NADPH (a cofactor for CYP450 enzymes).

-

Aliquots are taken at various time points and the reaction is quenched.

-

The remaining concentration of this compound is quantified by LC-MS/MS.

-

The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

-

4.1.2 Metabolite Identification

-

Objective: To identify the major metabolites of this compound.

-

Methodology:

-

This compound is incubated with hepatocytes or liver S9 fractions.

-

Samples are analyzed by high-resolution mass spectrometry to detect and identify the structures of potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

Data Presentation: Metabolism Parameters

Table 4: Hypothetical In Vitro Metabolic Stability of this compound

| Species | In Vitro Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted Hepatic Extraction |

|---|---|---|---|

| Mouse | Value | Value | High/Intermediate/Low |

| Rat | Value | Value | High/Intermediate/Low |

| Dog | Value | Value | High/Intermediate/Low |

| Human | Value | Value | High/Intermediate/Low |

Typical Phase I and Phase II Metabolic Pathways

Caption: Generalized metabolic pathways for a xenobiotic compound.

Excretion

Excretion is the process of removing a drug and its metabolites from the body, primarily through the kidneys (urine) and the liver (bile/feces).[9][10]

Experimental Protocols for Assessing Excretion

5.1.1 Mass Balance Study

-

Objective: To determine the routes and extent of excretion of this compound.

-

Methodology:

-

A radiolabeled version of this compound (e.g., with ¹⁴C or ³H) is administered to animal models.

-

Urine, feces, and expired air are collected over a period of time until most of the radioactivity is recovered.

-

The total radioactivity in each matrix is measured to determine the percentage of the dose excreted by each route.

-

Data Presentation: Excretion Parameters

Table 5: Hypothetical Excretion Profile of this compound in Rats

| Route of Excretion | Percentage of Administered Dose (%) |

|---|---|

| Urine | Value |

| Feces | Value |

| Total Recovery | Value |

Conclusion and Future Directions

This guide outlines the fundamental experimental framework required to elucidate the pharmacokinetic profile of this compound. While preliminary research into its synthesis and bioactivity is promising, a thorough understanding of its ADME properties is a prerequisite for any further preclinical and clinical development. The generation of empirical data through the protocols described herein will be essential to assess the potential of this compound as a therapeutic agent. Future studies should focus on conducting these in vitro and in vivo experiments to populate the data templates presented and build a comprehensive pharmacokinetic profile for this novel sesterterpenoid.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Toward the total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 4. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. Drug Metabolism - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]

- 8. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Notes & Protocols: Variecolin Cell-Based Assay for Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for determining the cytotoxic effects of the natural product variecolin on cultured cancer cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][2] An alternative method, the Lactate (B86563) Dehydrogenase (LDH) release assay, is also outlined. These protocols are designed to be adaptable for high-throughput screening and can be applied to various adherent or suspension cell lines.

Data Presentation

The cytotoxic activity of a compound is typically quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines to illustrate how data from such an assay would be summarized.

| Cell Line | Tissue of Origin | This compound IC50 (µM) |

| A549 | Lung Carcinoma | 15.2 ± 1.8 |

| HeLa | Cervical Carcinoma | 8.5 ± 0.9 |

| MCF-7 | Breast Adenocarcinoma | 22.1 ± 2.5 |

| HepG2 | Hepatocellular Carcinoma | 12.7 ± 1.3 |

Note: These are example values. Actual IC50 values can vary based on experimental conditions, cell line passage number, and other factors.[3][4]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is above 95%.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells in triplicate.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C in the dark.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the % cell viability against the log of the this compound concentration to determine the IC50 value.

-

LDH Release Assay for Cytotoxicity (Alternative Protocol)

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6][7]

Materials:

-

LDH Cytotoxicity Assay Kit (commercially available)

-

This compound stock solution

-

Selected cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[8]

-

-

Supernatant Collection:

-

LDH Reaction:

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

-

Visualizations

Experimental Workflow

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LDH cytotoxicity assay [protocols.io]

- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Variecolin: Application Notes and Protocols for In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variecolin is a bioactive sesterterpenoid of fungal origin, first identified from Aspergillus aculeatus.[1][2] As a member of the sesterterpenoid class of natural products, this compound has garnered interest within the scientific community for its potential therapeutic applications. Preliminary studies have indicated that this compound and its analogues possess potent anticancer properties, making it a compound of interest for further investigation in oncological research.[1][2][3] The cytotoxicity of this compound has been evaluated using colorimetric MTT assays, a common method for assessing cell viability.[2][3]

These application notes provide a comprehensive guide for the preparation and use of this compound in various in vitro experimental settings. The following protocols and recommendations are designed to assist researchers in designing and executing robust and reproducible experiments to explore the biological activities of this compound.

Physicochemical Properties and Handling

Proper handling and storage of this compound are paramount to ensure its stability and activity for in vitro studies.

Table 1: General Properties and Storage Recommendations for this compound

| Property | Recommendation |

| Molecular Formula | C₂₅H₃₂O₂ |

| Molecular Weight | 364.5 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and ethyl acetate. It is sparingly soluble in aqueous solutions. |

| Storage | Store as a solid at -20°C or -80°C in a desiccated environment. Protect from light and moisture. |

| Stock Solutions | Store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Preparation of this compound Stock Solution

Accurate and consistent preparation of stock solutions is critical for obtaining reliable experimental data.

Materials:

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Protocol:

-

Weighing: Carefully weigh the desired amount of this compound solid using a calibrated analytical balance in a chemical fume hood.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound solid to achieve the desired stock concentration (e.g., 10 mM).

-

Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize light exposure and prevent degradation. Store the aliquots at -20°C or -80°C.

Note: It is crucial to determine the final concentration of DMSO in the cell culture medium. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. This assay was previously used to determine the cytotoxicity of this compound.[2][3]

Materials:

-

Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations may range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the this compound concentration.

Table 2: Example Data Table for this compound IC₅₀ Values

| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |

| HeLa | Insert experimental value | Insert experimental value |

| MCF-7 | Insert experimental value | Insert experimental value |

| A549 | Insert experimental value | Insert experimental value |

In Vitro Angiogenesis Assay (Tube Formation Assay)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[4][5][6][7][8] The tube formation assay is a common in vitro method to assess the anti-angiogenic potential of a compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel® Basement Membrane Matrix

-

96-well cell culture plates (pre-chilled)

-

This compound stock solution

-

Calcein AM (for visualization)

-

Fluorescence microscope

Protocol:

-

Matrigel Coating: Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control.

-

Incubation: Seed the HUVEC suspension (1.5 x 10⁴ to 2.0 x 10⁴ cells per well) onto the solidified Matrigel®. Incubate for 4-18 hours at 37°C and 5% CO₂.

-

Visualization and Analysis: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ).

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Hypothetical Signaling Pathway for this compound's Anticancer Activity

Given that many anticancer agents target key signaling pathways involved in cell proliferation, survival, and angiogenesis, the following diagram illustrates a hypothetical pathway that could be investigated in relation to this compound's mechanism of action.